molecular formula C10H8N4S B11626223 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B11626223
M. Wt: 216.26 g/mol
InChI Key: XHUTVLPWUCSQQF-UHFFFAOYSA-N
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Description

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: is a heterocyclic compound with the following chemical formula:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{S}C10​H8​N4​S

. It belongs to the class of triazinoindole derivatives and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One approach involves the fusion of appropriate precursors to form the triazinoindole ring system. Detailed reaction conditions and mechanisms would depend on the specific synthetic pathway used.

Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed facile synthetic routes, but optimization for large-scale production remains an area of interest .

Chemical Reactions Analysis

Reactivity:

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at appropriate sites.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore the full scope of its reactivity.

Scientific Research Applications

Chemistry:

    Iron Chelation: Inspired by related compounds, may serve as an iron chelator.

Biology and Medicine:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It selectively binds to ferrous ions and may interfere with iron-dependent processes in cancer cells .

Comparison with Similar Compounds

While there are related triazinoindole derivatives, the uniqueness of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol lies in its specific substitution pattern and potential as an iron chelator.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

8-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C10H8N4S/c1-5-2-3-7-6(4-5)8-9(11-7)12-10(15)14-13-8/h2-4H,1H3,(H2,11,12,14,15)

InChI Key

XHUTVLPWUCSQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC(=S)NN=C23

Origin of Product

United States

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